molecular formula C10H16N2O2 B8459423 [1,1']Bipiperidinyl-2,4-dione

[1,1']Bipiperidinyl-2,4-dione

Cat. No.: B8459423
M. Wt: 196.25 g/mol
InChI Key: KXVSTSQJPLKEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1']Bipiperidinyl-2,4-dione is a bicyclic compound featuring two piperidine rings connected at their 1- and 1'-positions, each bearing ketone groups at the 2- and 4-positions. The compound’s dual dione groups enhance hydrogen-bonding capacity, which may influence interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-piperidin-1-ylpiperidine-2,4-dione

InChI

InChI=1S/C10H16N2O2/c13-9-4-7-12(10(14)8-9)11-5-2-1-3-6-11/h1-8H2

InChI Key

KXVSTSQJPLKEQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)N2CCC(=O)CC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-dione (TZD) derivatives, such as 5-(3-methoxybenzylidene)thiazolidine-2,4-dione (1d), exhibit potent lipid peroxidation inhibition (up to 84.2%) and anti-inflammatory activity via cyclooxygenase-2 (COX-2) interactions . Key differences include:

  • Structural Features : TZDs contain a sulfur atom in their five-membered thiazolidine ring, contrasting with the nitrogen-rich piperidine rings of [1,1']bipiperidinyl-2,4-dione.
  • Biological Activity : TZDs are well-documented for antidiabetic effects (e.g., rosiglitazone) but carry cardiovascular and cancer risks . In contrast, this compound’s larger ring system may reduce off-target interactions, though this remains speculative.
  • Synthesis : TZDs are synthesized via Mannich base reactions without acidic catalysts, whereas bipiperidinyl-dione derivatives rely on palladium-catalyzed substitutions and reductions .
Table 1: Thiazolidine-2,4-dione vs. This compound
Property Thiazolidine-2,4-dione This compound
Ring System 5-membered (thiazolidine) 6-membered (piperidine) × 2
Key Atoms Sulfur, nitrogen Nitrogen (×4)
Bioactivity Antidiabetic, LOX inhibition Underexplored
Safety Concerns Cardiovascular toxicity Not reported
Synthesis Complexity Moderate (Mannich reaction) High (multi-step substitution)

Piperidine-2,4-dione Derivatives

1-Benzylpiperidine-2,4-dione (CAS: 70571-31-2) shares the piperidine-dione core but lacks the bipiperidinyl linkage. It is used in research for its solubility (203.24 g/mol) and stability at 2–8°C . Comparisons include:

  • Applications: Limited to research due to unspecified toxicity, whereas this compound’s bicyclic structure may offer novel pharmacokinetic properties.

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives

Compounds like (3R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione feature fused heterocycles with dione groups. Key contrasts:

  • Biological Roles : These derivatives are associated with antioxidant and antimicrobial activities, unlike the underexplored bipiperidinyl-dione.

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